N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2,5-diethoxybenzenesulfonamide
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Overview
Description
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2,5-diethoxybenzenesulfonamide is a synthetic compound known for its unique structure, which combines a pyrimidine ring with a sulfonamide group. This fusion imparts specific physical and chemical properties, making it useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step procedures:
Step 1: Synthesis begins with the preparation of the 4-(dimethylamino)-6-methylpyrimidin-2-yl) precursor.
Step 2: This intermediate is then reacted with 2,5-diethoxybenzenesulfonyl chloride under controlled conditions, generally in the presence of a base such as triethylamine.
Reaction Conditions: The reactions are carried out in anhydrous solvents like dichloromethane, under nitrogen atmosphere to prevent moisture interference.
Industrial Production Methods
On an industrial scale, the production focuses on optimizing yields and purity through:
High-pressure liquid chromatography (HPLC) for purification.
Use of automated reactors to ensure precise control over reaction parameters.
Implementation of stringent quality control measures to ensure consistency in production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate.
Reduction: It can also be reduced using agents such as sodium borohydride.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, and dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation Products: Primarily involve the formation of sulfonic acids.
Reduction Products: Lead to the formation of corresponding amines.
Substitution Products: Include a variety of derivatives depending on the nucleophile involved.
Scientific Research Applications
Chemistry
Catalysis: Acts as a ligand in metal-catalyzed reactions.
Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Functions as an inhibitor for specific enzymes, useful in studying biochemical pathways.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug development, particularly for its antibacterial properties.
Industry
Material Science: Explored in the development of novel materials with specific electronic properties.
Mechanism of Action
The compound exerts its effects primarily through:
Molecular Targeting: Binding to active sites of enzymes, inhibiting their function.
Pathways: Interacting with biochemical pathways, modifying the activity of key proteins involved in these processes.
Comparison with Similar Compounds
Compared to other sulfonamide derivatives, N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2,5-diethoxybenzenesulfonamide stands out due to:
Unique Structural Features: The presence of both a pyrimidine ring and a sulfonamide group, which is relatively rare.
Chemical Stability: Exhibits higher stability under various conditions.
List of Similar Compounds
N-((4-methylpyrimidin-2-yl)methyl)-benzenesulfonamide.
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-benzenesulfonamide.
N-(6-methylpyrimidin-2-yl)-2,5-diethoxybenzenesulfonamide.
And there you have it: a thorough dive into the world of this compound. Got anything else you want to explore?
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-2,5-diethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O4S/c1-6-25-14-8-9-15(26-7-2)16(11-14)27(23,24)19-12-17-20-13(3)10-18(21-17)22(4)5/h8-11,19H,6-7,12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBJLLGTNGQTFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NCC2=NC(=CC(=N2)N(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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